N-Hexanoyl-glucosylceramide
Description
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Properties
Molecular Formula |
C30H55NO8 |
|---|---|
Molecular Weight |
558 |
Appearance |
Unit:5 mgPurity:98+%Physical solid |
Synonyms |
N-C6:0-Glucocerebroside; N-Hexanoyl-beta-D-glucosylsphingosine |
Origin of Product |
United States |
N Hexanoyl Glucosylceramide As a Biochemical Probe in Sphingolipid Research
Utilization as a Fluorescent Glycosphingolipid Analog (e.g., NBD-C6-Glucosylceramide)
A widely used fluorescent analog is N-{6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino]hexanoyl}-D-erythro-glucosylsphingosine, commonly known as C6-NBD-glucosylceramide (C6-NBD-GlcCer). scispace.com The NBD group is a fluorophore that enables the visualization and tracking of the molecule within living or fixed cells using fluorescence microscopy. medchemexpress.comontosight.ai This analog mimics natural glucosylceramide, allowing researchers to monitor its behavior and fate in various cellular pathways. medchemexpress.com
C6-NBD-GlcCer is extensively used to track the movement and distribution of glycosphingolipids within cells. ontosight.ai After being introduced to cells, it is internalized and enters various intracellular trafficking pathways. biologists.com Researchers can monitor its journey from the plasma membrane to internal organelles and its potential recycling back to the cell surface. biologists.com
In human hepatoma (HepG2) cells, for instance, fluorescently labeled sphingolipids like C6-NBD-GlcCer are used to monitor intracellular trafficking pathways that are crucial for developing cell polarity. molbiolcell.org Studies in BHK (baby hamster kidney) cells have detailed the kinetics of C6-NBD-GlcCer internalization and recycling. biologists.com After reaching a steady-state distribution within the cell, the lipid that has returned to the plasma membrane can be quantified, revealing the dynamics of its recycling pathways. biologists.com In polarized Caco-2 intestinal epithelial cells, C6-NBD-GlcCer, synthesized from a ceramide precursor in the Golgi complex, is sorted and transported to the cell surface, with a notable twofold enrichment in the apical membrane. nih.govscispace.com This demonstrates its utility in studying the generation of lipid polarity. nih.govscispace.com
The incorporation of C6-NBD-GlcCer into cellular membranes provides insights into membrane properties and organization. It has been used to study membrane fluidity and the formation of specialized microdomains known as lipid rafts. In polarized HepG2 cells, studies have shown that C6-NBD-GlcCer and C6-NBD-sphingomyelin are sorted during their transport from the apical to the basolateral plasma membrane. nih.gov This results in a preferential localization of C6-NBD-GlcCer in the apical region, highlighting its role in establishing and maintaining membrane domain-specific lipid compositions. nih.gov
Conversely, studies using various cell types, including HT29 cells, have found that unlike its sphingomyelin (B164518) counterpart, C6-NBD-GlcCer does not undergo significant hydrolysis or synthesis at the plasma membrane. nih.gov This metabolic stability at the cell surface makes it a reliable probe for tracking transport and distribution without the complication of rapid degradation or conversion in that specific location. nih.gov
C6-NBD-GlcCer is a powerful tool for dissecting complex intracellular trafficking routes involving the Golgi apparatus and endosomal system. ontosight.ai After internalization, the analog is often transported through early endosomes. biologists.com From there, it can be trafficked to late endosomes and subsequently recycle to the plasma membrane. biologists.com In BHK cells, it was shown that C6-NBD-GlcCer is internalized along the receptor-mediated endocytosis pathway and is initially found in early endosomes. biologists.com
The involvement of the Golgi apparatus in the processing of C6-NBD-GlcCer has been a subject of detailed investigation. In Caco-2 cells, newly synthesized C6-NBD-GlcCer accumulates in the Golgi area at temperatures that block vesicular transport (below 16°C), confirming its synthesis in this organelle. nih.govscispace.com However, in HepG2 cells, the recycling of apically internalized C6-NBD-GlcCer back to the apical surface occurs through sub-apical vesicular compartments without involving the Golgi apparatus. nih.govrupress.org Similarly, studies in BHK cells showed that drugs like monensin, which disrupt the Golgi, have little effect on the recycling of endocytosed C6-NBD-GlcCer, suggesting a Golgi-independent recycling pathway. biologists.com The trafficking of newly synthesized C6-NBD-GlcCer from the Golgi to the apical surface in HepG2 cells is dependent on specific signaling pathways, and its disruption can cause the lipid to be rerouted to the basolateral surface. molbiolcell.org
Table 1: Research Findings Using NBD-C6-Glucosylceramide
| Cell Type | Research Focus | Key Findings | Citations |
| BHK Cells | Intracellular Recycling | Demonstrates at least two recycling pathways for GlcCer, one from early endosomes and another from late endosomes, largely independent of the Golgi. biologists.com | biologists.com |
| HepG2 Cells | Polarized Trafficking | Apically internalized C6-NBD-GlcCer is efficiently redirected back to the apical (bile canalicular) membrane via non-Golgi sub-apical compartments. nih.govrupress.org | nih.govrupress.org |
| Caco-2 Cells | Lipid Polarity Generation | Newly synthesized C6-NBD-GlcCer is sorted in the Golgi complex and shows a twofold enrichment at the apical plasma membrane upon delivery. nih.govscispace.com | nih.govscispace.com |
| HT29 Cells | Plasma Membrane Metabolism | C6-NBD-GlcCer shows negligible hydrolysis or synthesis at the plasma membrane, unlike C6-NBD-sphingomyelin. nih.gov | nih.gov |
Application as a Radiolabeled Substrate (e.g., [14C]hexanoyl-D-erythro-glucosylsphingosine)
The radioactively labeled analog, N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer), is another crucial probe in sphingolipid research. scispace.com The presence of the carbon-14 (B1195169) isotope allows for sensitive and quantitative measurement of its metabolic fate. A key advantage of this short-acyl chain sphingolipid is its ability to rapidly transfer into biological membranes without the need for detergents that would disrupt membrane integrity. scispace.comnih.govnih.gov
[14C]hexanoyl-GlcCer is a substrate used to measure the activity of glucocerebrosidase (GlcCerase), the lysosomal enzyme that hydrolyzes glucosylceramide. nih.govnih.gov Mutations in the gene for GlcCerase lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. nih.govnih.govcapes.gov.br
Research using skin fibroblasts from Gaucher disease patients has demonstrated a direct correlation between the rate of [14C]hexanoyl-GlcCer hydrolysis and the clinical severity of the disease. nih.govnih.gov In these studies, the substrate was hydrolyzed to produce [14C]hexanoyl-D-erythro-sphingosine. nih.govnih.gov Fibroblasts from patients with the milder, non-neuronopathic type 1 Gaucher disease showed significantly higher residual GlcCerase activity compared to fibroblasts from patients with the more severe, neuronopathic types 2 and 3. nih.govnih.gov For example, one study reported a mean residual activity in type 1 fibroblasts of 46.3 nmol of product formed per mg of protein, whereas the activity in type 2 and 3 fibroblasts was only 19.6 nmol/mg. nih.govnih.gov
The ability of [14C]hexanoyl-GlcCer to readily incorporate into cellular membranes makes it an excellent tool for studying sphingolipid metabolism in living, intact cells (in situ). scispace.comnih.gov This avoids artifacts that can be introduced by the use of detergents, which are often required when using natural, long-chain lipid substrates. scispace.comnih.govnih.gov The use of radiolabeled short-acyl-chain sphingolipids provides an alternative and effective method for analyzing the activity of various enzymes involved in both the synthesis and degradation of sphingolipids under more physiologically relevant conditions. scispace.comnih.govnih.gov This approach has been successfully used to measure enzyme activities not only in vitro (in cell homogenates) but also in situ, providing a clearer picture of metabolic processes as they occur within the cell. nih.govnih.gov
Table 2: Research Findings Using [14C]hexanoyl-D-erythro-glucosylsphingosine
| System Studied | Research Application | Key Findings | Citations |
| Human Skin Fibroblasts (Gaucher Disease) | Assessment of Glucocerebrosidase Activity | A strict correlation was found between the level of [14C]hexanoyl-GlcCer hydrolysis and the Gaucher disease type. Type 1 (mild) cells had ~2.4-fold higher residual enzyme activity than Type 2/3 (severe) cells. nih.govnih.gov | nih.govnih.gov |
| General Cellular Systems | Evaluation of Sphingolipid Metabolism | The substrate rapidly transfers into biological membranes without detergents, allowing for the analysis of enzyme activity in their natural membrane environment in intact cells. scispace.comnih.govnih.gov | scispace.comnih.govnih.gov |
Metabolic Pathways and Interconversion of Glucosylceramides
Biosynthesis of Glucosylceramide
The synthesis of glucosylceramide is a critical juncture in sphingolipid metabolism, marking the initial step in the creation of a vast array of complex glycosphingolipids. nih.govresearchgate.net This process begins with the enzymatic modification of ceramide, a central lipid metabolite.
The formation of glucosylceramide from ceramide is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as Glucosylceramide Synthase (GCS) (EC 2.4.1.80). wikipedia.orgnih.gov This enzyme facilitates the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the C1 hydroxyl group of ceramide. nih.gov This reaction is the first and rate-limiting step in the biosynthesis of most glycosphingolipids. researchgate.netresearchgate.net The activity of GCS is crucial as it channels ceramide away from pathways that might lead to cell cycle arrest or apoptosis and towards the synthesis of complex glycosphingolipids essential for cell function. nih.govresearchgate.netnih.gov
Glucosylceramide Synthase exhibits specificity for its substrates, ceramide and UDP-glucose. The enzyme can act on various ceramide species with different fatty acid chain lengths. The enzymatic mechanism is a type of retaining mechanism where the acceptor hydroxyl group of ceramide attacks the anomeric carbon of the UDP-glucose. acs.org Molecular dynamics studies suggest that specific amino acid residues within the GCS active site are crucial for catalysis. Residues such as Asp236, Glu235, and Asp144 are involved in positioning a metal cofactor that interacts with the phosphate (B84403) groups of UDP-glucose, while His193 plays a role in anchoring the ceramide substrate in the correct orientation for the reaction. acs.org Other residues, including Phe205, Cys207, and Tyr237, form a pocket for the polar head of ceramide, ensuring its proper placement for the catalytic event. acs.org
The subcellular location of GCS activity is critical for regulating the flow of lipids through the sphingolipid metabolic pathways. GCS is a transmembrane protein, and in mammalian cells, it is predominantly localized to the cytosolic face of the early and cis-Golgi apparatus. nih.govnih.govoup.comresearchgate.net This localization ensures that newly synthesized glucosylceramide is positioned to be either transported to other membranes or to be translocated into the Golgi lumen for further glycosylation. researchgate.net In some cell types, GCS activity has also been observed in pre-Golgi and trans-Golgi membranes. nih.gov The compartmentalization of GCS is essential for segregating the synthesis of glucosylceramide from other metabolic processes involving ceramide.
| Organism/Tissue | Primary Localization of GCS |
| Mammalian Cells | Cytosolic face of the cis-Golgi apparatus nih.govnih.govoup.com |
| Murine Epidermis | Predominantly in the outer epidermis nih.gov |
| Plants | Plasma Membrane nih.govresearchgate.net |
| Fungi | Golgi apparatus nih.gov |
The availability of the ceramide substrate for GCS is regulated by multiple pathways, including the sphingosine (B13886) salvage pathway. nih.gov This pathway recycles sphingosine, a breakdown product of complex sphingolipids, back into ceramide. latrobe.edu.auresearchgate.netmdpi.com Enzymes such as ceramidases first hydrolyze ceramide to sphingosine and a fatty acid. nih.govlatrobe.edu.au Subsequently, ceramide synthases can re-acylate sphingosine to generate ceramide. nih.govresearchgate.net The salvage pathway is a significant source of ceramide within the cell, and its activity directly influences the substrate pool available for GCS. latrobe.edu.auresearchgate.net Therefore, the regulation of the salvage pathway is interconnected with the rate of glucosylceramide biosynthesis, modulating ceramide-dependent cellular signals. nih.gov
Glucosylceramide is the foundational molecule for the synthesis of hundreds of different, more complex glycosphingolipids (GSLs), including globosides, gangliosides, and lacto-series GSLs. nih.govwikipedia.orgnih.govnih.gov Following its synthesis on the cytosolic side of the Golgi, glucosylceramide must be translocated across the Golgi membrane into the lumen. nih.govresearchgate.net Inside the lumen, a series of glycosyltransferases sequentially add more sugar moieties to the glucose of the glucosylceramide. nih.gov For example, the enzyme lactosylceramide (B164483) synthase adds a galactose molecule to glucosylceramide to form lactosylceramide, which is the precursor for the vast majority of complex GSLs. mdpi.com This hierarchical synthesis pathway underscores the pivotal role of glucosylceramide as the essential precursor for a diverse family of lipids involved in cell recognition, signaling, and membrane organization. nih.gov
Role of Glucosylceramide Synthase (GCS) in its Formation from Ceramide
Catabolism and Degradation of Glucosylceramide
The breakdown of glucosylceramide is essential for maintaining lipid homeostasis and recycling its constituent components, ceramide and glucose. This catabolic process primarily occurs within the lysosomes and involves specific hydrolytic enzymes. oup.com The process is defined as the chemical reactions and pathways resulting in the breakdown of glucosylceramides. tamu.edu
Complex GSLs are transported from the plasma membrane via endocytic pathways to the lysosomes, where they are sequentially degraded. mdpi.com Glucosylceramide is hydrolyzed by the enzyme glucocerebrosidase (also known as acid β-glucosidase or GBA1), which cleaves the β-glycosidic bond to release glucose and ceramide. oup.comcreative-proteomics.com In addition to the primary lysosomal GBA1, there are non-lysosomal glucosylceramidases, such as GBA2, which is located on the cytosolic surface of the endoplasmic reticulum and Golgi, and GBA3. oup.com The ceramide produced from this degradation can then be further catabolized by acid ceramidase into sphingosine and a free fatty acid, which can exit the lysosome to be reused in metabolic pathways, including the salvage pathway for new ceramide synthesis. oup.comfrontiersin.org
| Enzyme | Cellular Location | Function |
| Glucocerebrosidase (GBA1) | Lysosome | Hydrolyzes glucosylceramide to ceramide and glucose oup.comcreative-proteomics.com |
| GBA2 (Non-lysosomal) | Cytosolic surface of ER and Golgi | Hydrolyzes glucosylceramide oup.com |
| GBA3 (Cytosolic β-glucosidase) | Cytosol | Hydrolyzes glucosylceramides and β-glycosylated xenobiotics nih.gov |
| Acid Ceramidase | Lysosome | Hydrolyzes ceramide to sphingosine and a fatty acid oup.com |
Lysosomal Hydrolysis by Glucocerebrosidase (GCase)
The primary catabolic fate of N-Hexanoyl-glucosylceramide occurs within the acidic environment of the lysosome, where it undergoes hydrolysis catalyzed by the enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase. nih.gov This enzymatic reaction is a crucial step in the degradation of complex glycosphingolipids. nih.govnih.gov GCase specifically cleaves the β-glucosidic linkage that connects the glucose moiety to the ceramide backbone of this compound. nih.gov The products of this hydrolysis are glucose and N-hexanoyl-sphingosine (a type of ceramide).
The activity of GCase is highly dependent on the acidic pH of the lysosome. nih.govnih.gov Deficiencies in the activity of GCase, often resulting from genetic mutations, lead to the lysosomal accumulation of its substrate, glucosylceramide. This accumulation is the hallmark of Gaucher disease, the most common lysosomal storage disorder. nih.govnih.gov
To study the activity of GCase and its deficiency in Gaucher disease, researchers have utilized radiolabeled, short-acyl chain substrates such as N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine, a compound structurally analogous to this compound. nih.govnih.gov This synthetic substrate has proven valuable because it can be readily introduced into biological membranes without the need for detergents and is effectively hydrolyzed by GCase both in isolated enzyme assays (in vitro) and within living cells (in situ). nih.govnih.gov
A notable study investigating GCase activity in cultured skin fibroblasts from individuals with different types of Gaucher disease employed this radiolabeled hexanoyl-substituted glucosylceramide. The findings demonstrated a direct correlation between the residual GCase activity and the clinical severity of the disease. nih.govnih.gov
| Gaucher Disease Type | Mean Residual GCase Activity (nmol of [14C]hexanoyl-Cer formed/mg protein) | Standard Deviation | Number of Samples (n) |
|---|---|---|---|
| Type 1 (milder form) | 46.3 | 4.6 | 9 |
| Types 2 and 3 (neuronopathic forms) | 19.6 | 6.5 | 9 |
These results underscore the importance of GCase in the hydrolysis of glucosylceramides, including short-chain variants like this compound, and highlight how impairments in this pathway are directly linked to disease pathology. nih.govnih.gov
Formation of Glucosylsphingosine (B128621) (Psychosine) as a Metabolite
In addition to its hydrolysis by GCase, glucosylceramide can be metabolized through an alternative pathway involving the removal of its fatty acid chain, a process known as deacylation. This reaction results in the formation of glucosylsphingosine, also referred to as psychosine. nih.gov The enzyme responsible for this conversion is acid ceramidase. nih.gov
While the direct deacylation of this compound to its corresponding glucosylsphingosine has been a subject of investigation, the general pathway has been established. Acid ceramidase has been shown to catalyze the deacylation of glucosylceramide to glucosylsphingosine. nih.gov Furthermore, studies have demonstrated that acid ceramidase can act on galactosylceramide, a stereoisomer of glucosylceramide, to produce its deacylated form, galactosylsphingosine (also known as psychosine). nih.gov This suggests that the enzyme can accommodate variations in the sugar moiety of its substrate.
Enzymatic Studies and Pharmacological Modulation of Glucosylceramide Metabolism
Glucosylceramide Synthase (GCS) Activity and Inhibition
Glucosylceramide synthase (GCS) is the enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to form glucosylceramide. Its activity is a critical control point in the regulation of glycosphingolipid biosynthesis.
The activity of Glucosylceramide Synthase (GCS) can be assessed through various methodologies, both in controlled laboratory settings (in vitro) and within living cells (in situ).
In Vitro Assays: A common in vitro method for measuring GCS activity involves the use of cell lysates or purified enzyme preparations. These assays often utilize fluorescently labeled ceramide analogs, such as NBD-C6-ceramide, as a substrate. The reaction product, NBD-C6-glucosylceramide, can be separated from the substrate using techniques like high-performance liquid chromatography (HPLC) and quantified by fluorescence detection. This fluorescence-based HPLC method is noted for its high sensitivity and reproducibility. Another established in vitro approach employs radiolabeled UDP-glucose. In this assay, the radioactive glucose moiety is transferred to a ceramide acceptor, and the resulting radiolabeled glucosylceramide is then quantified.
In Situ Assays: To measure GCS activity within a more physiologically relevant context, in situ assays are performed on intact cells. One such method involves feeding cultured cells with a stable isotope-labeled precursor, such as 13C5-sphingosine. This precursor is metabolized by the cells into 13C5-ceramide and subsequently into 13C5-glucosylceramide by GCS. The labeled lipids are then extracted and quantified using mass spectrometry, allowing for the determination of GCS activity within the cellular environment. This method provides a way to measure the flux of de novo glucosylceramide synthesis.
Several small molecule inhibitors have been developed to target GCS, proving to be valuable tools for studying the biological functions of glucosylceramide and as potential therapeutic agents. These inhibitors include 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), Genz-123346, and N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM).
Pharmacological inhibition of GCS directly impacts the synthesis of glucosylceramide, leading to a reduction in its production. The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50).
PDMP has been widely used as a tool to study the effects of glycosphingolipid depletion. D-threo-PDMP exerts a concentration-dependent reduction in the levels of glucosylceramide nih.gov.
Genz-123346 is a highly potent inhibitor of GCS, with an IC50 of 14 nM for the inhibition of ganglioside GM1, a downstream metabolite of glucosylceramide sigmaaldrich.commedchemexpress.com. Treatment with Genz-123346 results in a dose-dependent reduction of renal glucosylceramide levels medchemexpress.comnih.gov.
AMP-DNM is another potent inhibitor of GCS, with reported IC50 values ranging from 150 to 220 nmol/L in various cell types nih.gov. In animal models, administration of AMP-DNM has been shown to reduce liver glucosylceramide by approximately 41% nih.gov.
| Inhibitor | Reported IC50 | Effect on Glucosylceramide Levels |
|---|---|---|
| PDMP | N/A | Concentration-dependent reduction nih.gov |
| Genz-123346 | 14 nM (for GM1 inhibition) sigmaaldrich.commedchemexpress.com | Dose-dependent reduction medchemexpress.comnih.gov |
| AMP-DNM | 150-220 nmol/L nih.gov | ~41% reduction in liver nih.gov |
By blocking the conversion of ceramide to glucosylceramide, GCS inhibitors can have significant consequences for the intracellular levels of ceramide, a key signaling molecule involved in processes such as apoptosis and cell cycle arrest.
PDMP: Treatment with PDMP has been shown to lead to an increase in cellular ceramide levels nih.gov. This accumulation of ceramide is thought to mediate some of the biological effects of PDMP, such as cell cycle arrest nih.gov. However, the exact mechanism of PDMP-induced ceramide accumulation is still under investigation, with some studies suggesting it may involve pathways other than direct GCS inhibition mdpi.com.
Genz-123346: As a direct inhibitor of GCS, Genz-123346 blocks the conversion of ceramide to glucosylceramide sigmaaldrich.commedchemexpress.com. While this is expected to lead to an increase in ceramide, the specific effects on ceramide homeostasis have been a focus of investigation in the context of its therapeutic applications.
AMP-DNM: A notable characteristic of AMP-DNM is its ability to inhibit glucosylceramide synthesis without causing a concurrent accumulation of ceramide nih.gov. This suggests the existence of a feedback mechanism in ceramide metabolism that compensates for the blockage of its conversion to glucosylceramide nih.gov.
| Inhibitor | Effect on Intracellular Ceramide Levels |
|---|---|
| PDMP | Increase nih.gov |
| Genz-123346 | Blocks conversion of ceramide to glucosylceramide sigmaaldrich.commedchemexpress.com |
| AMP-DNM | No significant change nih.gov |
Effects of Pharmacological GCS Inhibitors (e.g., PDMP, Genz-123346, AMP-DNM)
Glucocerebrosidase (GCase) Activity and Associated Deficiencies
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to the accumulation of glucosylceramide and are the underlying cause of Gaucher disease.
The measurement of GCase activity is essential for the diagnosis of Gaucher disease and for monitoring the efficacy of therapeutic interventions. N-Hexanoyl-glucosylceramide and its analogs have proven to be valuable substrates for these assays.
One effective method utilizes a radiolabeled, short-acyl chain substrate, N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer). This substrate can be used to measure GCase activity both in vitro and in situ. In these assays, GCase hydrolyzes [14C]hexanoyl-GlcCer to produce N-(1-[14C]hexanoyl)-D-erythro-sphingosine ([14C]hexanoyl-Cer), which can then be quantified. Studies have demonstrated a direct correlation between the levels of residual GCase activity, as measured by the hydrolysis of this substrate, and the clinical severity of Gaucher disease. For instance, fibroblasts from individuals with the milder, non-neuronopathic form of Gaucher disease (type 1) show significantly higher residual GCase activity compared to those from individuals with the more severe, neuronopathic forms (types 2 and 3).
In addition to radiolabeled substrates, fluorescently labeled analogs of this compound are also employed. These include fluorescence-quenched substrates that can be used for quantitative live-cell imaging of GCase activity. These probes are designed to be non-fluorescent until they are cleaved by GCase within the lysosomes, at which point a fluorescent signal is released. This technology allows for the real-time monitoring of GCase activity in living cells.
Effects of GCase Inhibitors (e.g., Conduritol B-epoxide) on Glucosylceramide Accumulation in Cellular and Animal Models
Pharmacological inhibition of GCase activity provides an alternative to genetic models for studying the consequences of glucosylceramide accumulation. Conduritol B-epoxide (CBE), a specific, irreversible inhibitor of GCase, has been widely used to induce a Gaucher-like state in both cellular and animal models nih.govresearchgate.netnih.gov. CBE covalently binds to the active site of GCase, effectively inactivating the enzyme and leading to the rapid buildup of its substrate, GlcCer nih.govuq.edu.au.
In Animal Models: The administration of CBE to mice effectively recapitulates key biochemical and pathological features of Gaucher disease. Early studies demonstrated that daily injections of CBE (100 mg/kg) in mice for three weeks could reduce GCase activity by up to 93%, resulting in a two- to five-fold increase in GlcCer levels in the spleen, liver, and brain nih.gov. The brain has been noted to be particularly sensitive to CBE's effects nih.gov.
More recent research has shown a direct correlation between the dose of CBE injected and the degree of GlcCer and glucosylsphingosine (B128621) accumulation exlibrisgroup.com. This chemical induction model can replicate the severe neurological symptoms seen in nGD. For example, daily CBE treatment (100 mg/kg) in wild-type or point-mutated mice can induce a severe CNS phenotype, including seizures, tremors, and neuronal degeneration, leading to death within days, mirroring the phenotype of severe genetic nGD models nih.gov. This CBE-induced pathology includes significant neuroinflammation, characterized by astrocytosis and the activation of microglia nih.govscantox.com.
In Cellular Models: In vitro studies using cultured cells have also proven the utility of CBE for modeling GD. In a macrophage cell line (THP-1), treatment with CBE led to an accumulation of up to 12 times more GlcCer compared to untreated control cells researchgate.net. Subcellular fractionation revealed that while GlcCer initially accumulates in the lysosome, it becomes more evenly distributed across all cellular compartments as its levels increase researchgate.net. This suggests that the lysosomal trafficking pathway may become saturated, causing the lipid to be shunted to other parts of the cell, potentially interfering with other biochemical pathways researchgate.net.
Similarly, treating cultured hippocampal neurons with CBE results in GlcCer accumulation, which has been shown to cause an increase in the density of the endoplasmic reticulum and an enlargement of functional calcium stores sigmaaldrich.com. These CBE-treated neurons become more sensitive to glutamate-induced neurotoxicity, providing a potential molecular mechanism for the neuronal cell death observed in neuronopathic forms of Gaucher disease sigmaaldrich.com.
The following table summarizes the effects of CBE-induced GCase inhibition in various models.
| Model Type | Model Details | CBE Treatment | Observed Effects on GCase Activity & GlcCer Accumulation | Reference |
|---|---|---|---|---|
| Animal (Mouse) | C57/Rl mice | 100 mg/kg/day for 3 weeks | Up to 93% reduction in GCase activity; 2- to 5-fold increase in GlcCer in spleen, liver, and brain. | nih.gov |
| Animal (Mouse) | C57Bl/6 mice | Intraperitoneal injection for 9 consecutive days | Induces strong astrocytosis and activated microglia, indicative of neuroinflammation secondary to GCase inhibition. | scantox.com |
| Animal (Mouse) | WT, D409H, D409V, V394L mice | 100 mg/kg/day for 8-12 days | Recapitulated severe nGD phenotype with neuronal degeneration and death. | nih.gov |
| Cellular (Macrophage) | THP-1 cell line | Supplementation of culture media | Up to 12-fold increase in intracellular GlcCer compared to controls. | researchgate.net |
| Cellular (Neuron) | Cultured hippocampal neurons | Incubation with CBE | Accumulation of GlcCer; increased endoplasmic reticulum density and calcium stores. | sigmaaldrich.com |
Cellular and Molecular Roles of Glucosylceramides in Biological Processes
Contributions to Cellular Signaling Pathways
N-Hexanoyl-glucosylceramide and its metabolic pathway are integral to the complex network of cellular signaling, influencing the transduction of signals that govern various cellular activities.
The conversion of ceramide to glucosylceramide by the enzyme glucosylceramide synthase (GCS) is a critical regulatory point in ceramide-mediated signaling. Ceramide itself is a potent signaling molecule known to induce apoptosis, cell cycle arrest, and differentiation. nih.govjneurosci.org By glycosylating ceramide to form glucosylceramide, cells can attenuate ceramide-induced signaling pathways, effectively creating a pro-survival mechanism. nih.govresearchgate.net
Studies have demonstrated that the inhibition of GCS potentiates the apoptotic effects of N-hexanoylsphingosine (C6-ceramide). nih.gov In human neuroepithelioma CHP-100 cells, the apoptotic response to C6-ceramide was significantly enhanced when the synthesis of glucosylceramide was blocked. nih.gov This indicates that the formation of this compound is a key cellular strategy to evade ceramide-induced cell death. nih.gov The balance between ceramide and glucosylceramide levels is therefore a crucial determinant of cell fate. researchgate.net
The stereochemistry of the ceramide precursor also plays a role in this modulation. For instance, D-erythro-ceramide, which can be metabolized to glucosylceramide, is capable of counteracting the disruptive effects of fumonisin B1 on axon growth, whereas L-threo-ceramide, which is not a substrate for GCS, is ineffective. nih.govjneurosci.org This further underscores the importance of the conversion to glucosylceramide in specific signaling outcomes.
Glucosylceramide synthesis and transport are intimately linked with the regulation of intracellular vesicular and non-vesicular transport pathways. The synthesis of glucosylceramide on the cytosolic face of the Golgi apparatus necessitates its translocation to the Golgi lumen for the synthesis of more complex glycosphingolipids. nih.govnih.gov This process is crucial for the proper sorting and trafficking of lipids and proteins.
Research suggests that ongoing glucosylceramide synthesis is required to support intracellular transport pathways essential for processes like axonal growth. nih.govjneurosci.org The transport of glucosylceramide itself is a complex process involving multiple pathways. While some glucosylceramide can be transported back to the endoplasmic reticulum (ER) via the four-phosphate adaptor protein 2 (FAPP2), another fraction can reach the plasma membrane through non-vesicular transport. nih.gov This dynamic trafficking of glucosylceramide allows it to participate in the regulation of membrane composition and fluidity at different cellular locations, thereby influencing transport processes. nih.gov Studies using fluorescently labeled short-chain glucosylceramide, such as C6-NBD-glucosylceramide, have been instrumental in elucidating these transport pathways. nih.gov
| Pathway Component | Role in Glucosylceramide Transport | Cellular Implication |
| Glucosylceramide Synthase (GCS) | Synthesizes glucosylceramide from ceramide on the cytosolic side of the Golgi. nih.govnih.gov | Regulates the pool of glucosylceramide available for transport and signaling. |
| FAPP2 (Four-Phosphate Adaptor Protein 2) | Mediates the transport of glucosylceramide from the Golgi back to the ER. nih.gov | Facilitates the supply of glucosylceramide for further modifications in the ER. |
| ABCB1 (P-glycoprotein) | Acts as a translocator for short-chain glucosylceramide analogues (e.g., C6-NBD–GlcCer) across membranes. nih.gov | Contributes to the distribution of short-chain glucosylceramides within the cell. |
| Non-vesicular Transport | A mechanism for the transport of glucosylceramide to the plasma membrane, independent of vesicular trafficking. nih.gov | Allows for rapid changes in the lipid composition of the plasma membrane. |
Impact on Cell Growth, Differentiation, and Survival
This compound and its synthesis pathway have profound effects on fundamental cellular processes, including neuronal development and the balance between cell proliferation and programmed cell death.
The synthesis of glucosylceramide is a prerequisite for axonal growth in developing neurons. nih.govjneurosci.org Studies in cultured hippocampal neurons have shown that inhibiting ceramide synthesis halts axonal elongation, and this effect can be rescued by the addition of a form of ceramide that can be converted to glucosylceramide. nih.govjneurosci.org This highlights the necessity of glucosylceramide, rather than ceramide itself, for sustaining the growth of axons. nih.gov
Furthermore, the stimulation of axonal growth by growth factors such as basic fibroblast growth factor (bFGF) and laminin (B1169045) leads to an upregulation of glucosylceramide synthesis. nih.gov Research has demonstrated a significant increase in the rate of conversion of [14C]hexanoyl ceramide to [14C]hexanoyl glucosylceramide within minutes of bFGF treatment in cultured hippocampal neurons. nih.gov This rapid increase suggests a post-translational modification and activation of GCS, as it occurs without a corresponding increase in GCS mRNA levels. nih.govsigmaaldrich.com
| Growth Factor | Effect on Axonal Growth | Effect on N-Hexanoyl-GlcCer Synthesis |
| bFGF | Stimulates axonal growth | Increases rate of synthesis approximately 2-fold nih.gov |
| Laminin | Promotes axonal growth | Increases rate of synthesis nih.gov |
The balance between ceramide and glucosylceramide is a critical factor in determining whether a cell proliferates or undergoes apoptosis. As previously mentioned, the conversion of pro-apoptotic ceramide to glucosylceramide is a pro-survival mechanism. nih.govresearchgate.net
Inhibition of glucosylceramide synthase in various cancer cell models has been shown to induce cell cycle arrest and promote apoptosis. unipr.it For example, in osimertinib-resistant non-small cell lung cancer (NSCLC) cell models, inhibition of GCS led to cell cycle arrest, reduced cell proliferation, and induced apoptotic cell death. unipr.it Similarly, in human neuroepithelioma CHP-100 cells, treatment with N-hexanoylsphingosine (C6-ceramide) induced apoptosis, and this effect was significantly potentiated when the synthesis of glucosylceramide was inhibited. nih.gov This suggests that cancer cells can utilize the glycosylation of ceramide to escape the cytotoxic effects of chemotherapeutic agents that work by increasing intracellular ceramide levels.
| Cellular Model | Effect of Inhibiting GlcCer Synthesis | Molecular Outcome |
| Osimertinib-Resistant NSCLC Cells | Inhibition of cell proliferation, colony formation, and migration; induction of apoptosis. unipr.it | Cell cycle arrest, activation of caspase-3. unipr.it |
| CHP-100 Human Neuroepithelioma Cells | Potentiation of C6-ceramide-induced apoptosis. nih.gov | Increased accumulation of pro-apoptotic ceramide. nih.gov |
| Leukemic NK Cells | Synergistic increase in apoptosis when combined with C6-ceramide nanoliposomes. nih.gov | Increase in short- and long-chain ceramide species, targeting of the mitochondrial cell death pathway. nih.gov |
Role in Cellular Transport and Membrane Dynamics
Glucosylceramides are not only signaling molecules but also integral structural components of cellular membranes that influence their physical properties and the trafficking of molecules. The intracellular transport of this compound and its impact on membrane dynamics are crucial for maintaining cellular homeostasis.
The journey of glucosylceramide within the cell is complex. After its synthesis on the cytosolic side of the Golgi, it must be transported to other cellular compartments to fulfill its various functions. nih.govnih.gov A significant portion of newly synthesized glucosylceramide is transported back to the ER, a process facilitated by the lipid transfer protein FAPP2. nih.gov From there, it can be utilized for the synthesis of other sphingolipids.
Another fraction of glucosylceramide travels to the plasma membrane. This can occur via a non-vesicular transport mechanism, allowing for rapid delivery to the cell surface. nih.gov The presence of glucosylceramide in different membranes can affect their fluidity and the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction. researchgate.net
Furthermore, the cellular levels of glucosylceramide can modulate membrane traffic along the endocytic pathway. Both an increase and a decrease in glucosylceramide levels have been shown to alter the intracellular targeting of other lipids, such as lactosylceramide (B164483), demonstrating the importance of maintaining a precise balance of this lipid for proper endocytic sorting. nih.gov
| Transport Process | Key Molecules Involved | Functional Significance |
| Golgi to ER Transport | FAPP2 nih.gov | Supplies GlcCer for modifications in the ER. |
| Transport to Plasma Membrane | Non-vesicular pathway, ABC transporters (for short-chain analogs) nih.gov | Modulates plasma membrane composition and signaling. |
| Endocytic Trafficking | Glucosylceramide levels nih.gov | Regulates the sorting and targeting of endocytosed molecules. |
Intracellular Trafficking within Endosomes and Golgi Apparatus
This compound, a fluorescent analog of glucosylceramide, serves as a valuable tool for studying the intracellular movement of these lipids. Following insertion into the plasma membrane, glucosylceramide analogs are internalized through endocytosis and transported to various intracellular compartments. nih.gov Studies have shown that after internalization, these molecules can be localized to the Golgi apparatus. nih.govnih.gov The Golgi is a central hub for the synthesis of more complex glycosphingolipids, where glucosylceramide serves as a precursor. nih.gov
The synthesis of glucosylceramide itself occurs on the cytosolic surface of the Golgi apparatus. nih.govnih.gov For it to be used in the synthesis of lactosylceramide and other complex glycosphingolipids within the Golgi lumen, it must be translocated across the Golgi membrane. nih.gov However, research indicates that a significant portion of newly synthesized glucosylceramide is transported to the plasma membrane via a non-Golgi pathway. pnas.org
The trafficking pathway can be influenced by the cellular context and conditions. For instance, in undifferentiated human colon adenocarcinoma HT29 cells, internalized this compound is specifically sorted to the Golgi apparatus. nih.gov In contrast, under conditions of glycosphingolipid accumulation, as seen in models of sphingolipid storage diseases, the endocytic targeting of related lipids can be rerouted from the Golgi to lysosomes. researchgate.netox.ac.uk This demonstrates that the levels of glucosylceramide can modulate membrane traffic along the endocytic pathway. researchgate.netox.ac.uk The endocytic pathway involves both early and late endosomes, which act as sorting stations, directing lipids to different destinations, including the Golgi complex or back to the plasma membrane. biologists.comnih.gov
Recycling Pathways to the Plasma Membrane
Once internalized, glucosylceramides are not solely destined for degradation or further processing. A significant portion is salvaged and returned to the plasma membrane through recycling pathways. nih.govnih.gov Studies using fluorescent analogs like this compound have demonstrated that these molecules can be internalized into early endosomes, the same compartments that handle receptor-mediated endocytosis of proteins like transferrin. nih.govnih.gov
From these early endosomes, glucosylceramide can directly recycle back to the plasma membrane. biologists.comnih.gov This direct recycling route is a crucial mechanism for maintaining the lipid composition of the cell surface. nih.gov Additionally, a fraction of the internalized glucosylceramide can be transported from early endosomes to late endosomes. biologists.comnih.gov Even from this later compartment in the endocytic pathway, glucosylceramide can escape degradation and recycle to the plasma membrane, a pathway not taken by all molecules that reach late endosomes. biologists.comnih.gov The existence of at least two recycling pathways highlights the complex and regulated nature of lipid trafficking within the cell. nih.gov This recycling is essential for the cell to reuse these important membrane components. nih.govnih.gov
Implications in Cellular Resistance Mechanisms
Glucosylceramide's Role in Multidrug Resistance (MDR) in Cancer Cell Lines
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. elsevierpure.comnih.gov A growing body of evidence points to the significant involvement of glucosylceramide in the development of MDR in various cancer cell lines. elsevierpure.complos.org Studies have consistently shown that glucosylceramide levels are elevated in multiple human MDR cancer cell lines compared to their drug-sensitive counterparts. elsevierpure.comnih.gov This suggests that glucosylceramide may serve as a marker for identifying drug-resistant tumors. elsevierpure.comnih.gov
The enzyme responsible for synthesizing glucosylceramide from ceramide, glucosylceramide synthase (GCS), is frequently overexpressed in drug-resistant cancer cells. plos.orgnih.gov This overexpression leads to an increased conversion of ceramide, a pro-apoptotic lipid, into glucosylceramide, thereby reducing the cell's ability to undergo programmed cell death in response to chemotherapy drugs. nih.gov The accumulation of glucosylceramide is believed to be a key factor contributing to the chemoresistance phenotype. researchgate.net
A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.gov P-gp functions as an efflux pump, actively removing a wide range of chemotherapy drugs from cancer cells, thereby lowering their intracellular concentration and effectiveness. aacrjournals.org
Research has revealed a strong correlation between the overexpression of GCS and MDR1/P-gp. nih.govmdpi.com Increased GCS activity and the resulting accumulation of glucosylceramide can upregulate the expression of the MDR1 gene. nih.govresearchgate.net Studies have shown that inhibiting GCS, either through antisense oligonucleotides or chemical inhibitors, leads to a significant downregulation of MDR1 expression and P-gp levels. aacrjournals.orgnih.govresearchgate.net This reduction in P-gp expression restores the cancer cells' sensitivity to anticancer drugs by increasing intracellular drug accumulation. nih.govaacrjournals.org This connection suggests that glucosylceramide metabolism plays a crucial role in regulating the expression and function of P-gp, making GCS a potential therapeutic target to overcome MDR in cancer. nih.govaacrjournals.org
Table 1: Effect of Glucosylceramide Synthase (GCS) Inhibition on MDR1/P-glycoprotein and Drug Sensitivity
| Cell Line | GCS Inhibition Method | Effect on MDR1/P-gp Expression | Effect on Drug Sensitivity |
| MCF-7-AdrR (Doxorubicin-resistant breast cancer) | GCS antisense transfection | Decreased P-gp expression by 80% researchgate.net | Restored sensitivity to doxorubicin, vinblastine (B1199706), and paclitaxel (B517696) aacrjournals.orgresearchgate.net |
| MCF-7-AdrR | Chemical inhibitor (PPMP) | Decreased MDR1 expression by 58% researchgate.net | Restored sensitivity to vinblastine researchgate.net |
| KB-V0.01 (Vinblastine-resistant) | Chemical inhibitor (PPMP) | Decreased MDR1 expression by 84% researchgate.net | Not specified |
Influence on Viral Entry and Infection (e.g., Influenza Virus)
Glucosylceramide and its synthesizing enzyme, GCS, are crucial for the entry and infection of certain enveloped viruses, including the influenza virus. plos.orgplos.orgnih.gov The lipid membrane of the influenza virus is derived from the host cell, and its composition, including sphingolipids like glucosylceramide, is vital for the viral life cycle. plos.org
Studies using knockout cell lines lacking the GCS enzyme (UGCG KO) have demonstrated a significant reduction in influenza virus infection. plos.orgplos.orgnih.gov For example, HEK 293 UGCG KO cells showed a ~40% reduction in infection, while A549 UGCG KO cells exhibited a ~70% reduction. plos.orgplos.org This diminished infection is primarily attributed to impaired viral entry into the host cell. plos.orgnih.gov The requirement for GCS extends to other viruses that enter cells via endocytosis, suggesting a broader role for glucosylceramide in this process. nih.gov Pharmacological inhibition of GCS also leads to a suppression of influenza virus infection. plos.org Conversely, the enzyme glucosylceramidase (GBA), which breaks down glucosylceramide, is also required for optimal influenza virus trafficking to late endosomes, a critical step for fusion and entry. nih.gov This indicates that balanced levels of glucosylceramide are essential for efficient viral infection.
Table 2: Impact of Glucosylceramide Synthase (UGCG) Knockout on Influenza Virus Infection
| Cell Line | UGCG Status | Reduction in Influenza Infection Compared to Wild Type | Reference |
| HEK 293 | Knockout (KO) | ~40% | plos.orgplos.org |
| A549 | Knockout (KO) | ~70% | plos.orgplos.org |
Contributions to Epidermal Barrier Function
Glucosylceramides are fundamental components for maintaining a healthy epidermal permeability barrier. nih.govnih.gov The stratum corneum, the outermost layer of the skin, contains a unique lipid matrix composed of ceramides, cholesterol, and free fatty acids, which prevents excessive water loss and protects against external insults. nih.gov
Glucosylceramides, along with phospholipids, are delivered to the stratum corneum, where they are enzymatically hydrolyzed to generate ceramides. nih.gov This conversion process is critical for the formation of the mature, water-impermeable barrier. nih.govscispace.com Studies in mice have shown that inhibiting the enzyme β-glucocerebrosidase, which is responsible for hydrolyzing glucosylceramides, leads to an accumulation of glucosylceramides in the stratum corneum and a progressive, reversible decrease in barrier function. nih.govscispace.com
Dietary intake of glucosylceramide has been shown to improve skin barrier function. nih.govresearchgate.net Oral administration of glucosylceramides can reduce transepidermal water loss (TEWL) and improve the skin's condition. nih.govoup.com The mechanism involves the upregulation of genes associated with the formation of the cornified envelope and tight junctions, both of which are essential structures for a competent skin barrier. nih.govoup.com The metabolites of glucosylceramide, such as sphingosine (B13886) and phytosphingosine, also contribute to the integrity of the epidermal barrier. nih.gov
Investigation in Cellular and Preclinical Animal Models of Disease
Studies in Cancer Cell Lines
The role of glucosylceramide metabolism in the development of drug resistance has been a key area of investigation in various cancer cell lines, particularly in lung adenocarcinoma and breast cancer. A central mechanism involves the enzymatic conversion of the pro-apoptotic lipid ceramide into glucosylceramide by the enzyme glucosylceramide synthase (GCS). This conversion reduces the intracellular concentration of ceramide, thereby diminishing its cell death-inducing effects, and increases the level of glucosylceramide, which has been implicated in cell survival and proliferation pathways.
In models of lung adenocarcinoma, increased expression of GCS has been associated with resistance to chemotherapeutic agents like vinorelbine. Studies have shown that vinorelbine-resistant lung adenocarcinoma cells exhibit higher levels of GCS protein. This elevated GCS activity leads to an increase in the anti-apoptotic protein Bcl-xL, which promotes cell survival and confers resistance to the cytotoxic effects of the drug nih.govbiorxiv.org. The inhibition of GCS in these resistant cells leads to an accumulation of ceramide and a decrease in glucosylceramide levels, ultimately sensitizing the cells to vinorelbine-induced apoptosis nih.gov.
Similarly, in breast cancer models, overexpression of GCS is linked to multidrug resistance. The product of GCS, glucosylceramide, is characteristically elevated in drug-resistant cancer cells mdpi.com. Furthermore, research has indicated that glucosylceramides may contribute to the expression of the multidrug resistance gene MDR1, which codes for the P-glycoprotein (P-gp) efflux pump. This pump actively removes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Some studies suggest that a buildup of cellular glucosylceramide may lead to the induction of MDR1/P-gp, further solidifying the resistance phenotype.
The following table summarizes key findings from studies on the role of glucosylceramide in drug resistance in lung and breast cancer cell lines.
| Cancer Model | Drug | Key Findings | Implication in Drug Resistance |
| Lung Adenocarcinoma | Vinorelbine | Increased GCS expression and subsequent upregulation of Bcl-xL. | Promotion of cell survival and inhibition of apoptosis. |
| Breast Cancer | Doxorubicin | Overexpression of GCS and elevated glucosylceramide levels. | Contribution to the multidrug resistance phenotype. |
| Breast Cancer | General | Potential for glucosylceramide to induce MDR1/P-gp expression. | Increased drug efflux and reduced intracellular drug concentration. |
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) with specific EGFR mutations. However, acquired resistance to osimertinib is a significant clinical challenge mdpi.comnih.govtargetedonc.com. Emerging evidence suggests that alterations in glucosylceramide metabolism play a role in the development of this resistance.
In preclinical models of osimertinib-resistant NSCLC, a notable increase in the intracellular levels of glycosylceramides has been observed compared to their osimertinib-sensitive counterparts. This finding points towards a dysregulation of ceramide metabolism as a potential mechanism of acquired resistance. The increased conversion of ceramide to glucosylceramide, catalyzed by GCS, is thought to contribute to a cellular state that is less susceptible to the apoptotic signals induced by osimertinib.
To investigate the therapeutic potential of targeting this metabolic pathway, studies have utilized inhibitors of GCS in osimertinib-resistant NSCLC cell lines. The inhibition of GCS has been shown to induce several anti-cancer effects in these resistant cells, including:
Cell cycle arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.
Inhibition of cell proliferation: Reducing the rate of cancer cell growth in both 2D and 3D culture models.
Induction of apoptosis: Triggering programmed cell death, leading to the elimination of cancer cells.
These findings strongly suggest that the dysregulation of glucosylceramide metabolism is a key factor in the development of resistance to osimertinib. Targeting GCS, therefore, represents a promising therapeutic strategy to overcome or reverse this resistance in patients with EGFR-mutated NSCLC who have progressed on osimertinib treatment.
The table below outlines the observed effects of targeting glucosylceramide metabolism in osimertinib-resistant NSCLC models.
| Experimental Model | Observation | Intervention | Outcome |
| Osimertinib-resistant NSCLC cell lines | Increased intracellular levels of glycosylceramides. | Inhibition of Glucosylceramide Synthase (GCS). | Cell cycle arrest, inhibition of proliferation, and induction of apoptosis. |
Modeling Lysosomal Storage Disorders
Gaucher disease, the most common lysosomal storage disorder, is caused by a deficiency of the enzyme glucocerebrosidase (GCase), which leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages nih.govnih.govmdpi.com. Mouse models of Gaucher disease have been instrumental in understanding the pathophysiology of the disease, particularly its neuronopathic forms. In these models, the accumulation of glucosylceramide, including species like N-Hexanoyl-glucosylceramide, is a central pathological hallmark.
In mouse models of neuronopathic Gaucher disease (nGD), there is a progressive accumulation of glucosylceramide and its deacylated form, psychosine, in the central nervous system nih.govnih.gov. This accumulation is not uniform and affects different brain regions to varying degrees, which correlates with the observed neuropathology. Liquid chromatography-electrospray ionization tandem mass spectrometry has been used to demonstrate this accumulation even at pre-symptomatic stages of the disease nih.govnih.gov.
The key neuropathological features associated with glucosylceramide accumulation in these models include:
Neuroinflammation: The accumulation of glucosylceramide is strongly correlated with the activation of microglia and astrocytes, leading to a chronic inflammatory state in the brain.
Neuronal Loss: Progressive loss of neurons is a prominent feature, particularly in brain regions with high levels of glucosylceramide storage nih.govnih.gov.
Ultrastructural Abnormalities: Transmission electron microscopy has revealed the presence of membrane-delimited pseudo-tubules containing stored glucosylceramide within the neurons of nGD mice nih.govnih.gov.
The level of neuronal glucosylceramide storage appears to be a critical factor in triggering these neuropathological changes. Interestingly, some brain regions can tolerate a certain level of glucosylceramide accumulation without overt pathology, suggesting the involvement of other cell-intrinsic or environmental factors in determining neuronal vulnerability.
The accumulation of glucosylceramide in Gaucher disease models initiates a cascade of pathological pathways that contribute to the disease phenotype. One of the key alternative metabolic pathways that becomes more prominent due to GCase deficiency is the conversion of glucosylceramide to glucosylsphingosine (B128621) (psychosine) by acid ceramidase nih.gov. Glucosylsphingosine is a cytotoxic lipid that is believed to play a significant role in the neuronal damage observed in nGD.
Furthermore, the storage of glucosylceramide within lysosomes can lead to a broader lysosomal dysfunction, affecting cellular processes such as autophagy. The presence of numerous autophagosomes in degenerating neurons in nGD mouse models suggests a disruption in the autophagic flux nih.govnih.gov.
Recent studies have also explored the physical properties of accumulated glucosylceramide. It has been demonstrated that glucosylceramide can self-assemble into amyloid-like fibrillar aggregates in vitro acs.orgacs.org. This finding is particularly relevant given the established genetic link between Gaucher disease and an increased risk for Parkinson's disease, which is characterized by the aggregation of α-synuclein acs.orgacs.org. The amyloid-like nature of glucosylceramide aggregates may contribute to the cellular toxicity and pathological processes in Gaucher disease.
The table below summarizes the key pathological pathways affected by glucosylceramide storage in Gaucher disease models.
| Pathological Pathway | Description | Consequence |
| Glucosylsphingosine Formation | Increased conversion of glucosylceramide to the cytotoxic lipid glucosylsphingosine. | Neuronal damage and contribution to neuropathology. |
| Lysosomal Dysfunction | Impairment of overall lysosomal function due to massive substrate accumulation. | Disruption of cellular homeostasis and processes like autophagy. |
| Neuroinflammation | Activation of microglia and astrocytes in response to lipid storage and neuronal damage. | Chronic inflammatory state exacerbating neuronal injury. |
| Amyloid-like Aggregation | Self-assembly of glucosylceramide into fibrillar aggregates. | Potential for cellular toxicity and interaction with other aggregation-prone proteins. |
Neuronal Cell Models
Distinct Roles of Ceramide and Glucosylceramide in Neuronal Growth
Sphingolipids are recognized as critical structural and regulatory molecules within the plasma membranes of neurons. nih.govnih.gov Research utilizing cultured hippocampal neurons has elucidated the distinct and stage-specific roles of ceramide and its glycosylated form, glucosylceramide (GlcCer), in the complex process of neuronal development. deepdyve.comelsevierpure.com While both molecules are essential, they govern different phases of neuronal growth, from the initial formation of processes to the extension of axons. nih.govdeepdyve.com
Studies have demonstrated that the synthesis of ceramide is a prerequisite for sustaining the growth of axons in hippocampal neurons and the development of dendrites in cerebellar Purkinje cells. nih.govnih.gov However, the progression of neuronal development reveals a more nuanced requirement for sphingolipid metabolism. During later stages of development, specifically axon growth (Stage 3), ceramide must be metabolized into glucosylceramide to support continued elongation. nih.govnih.gov This was demonstrated in studies where fumonisin B₁, an inhibitor of ceramide synthesis, disrupted axonal growth. This disruption could be counteracted by the addition of D-erythro-ceramide, a stereoisomer that can be metabolized to GlcCer, but not by L-threo-ceramide, which cannot be converted. nih.gov This indicates a specific requirement for GlcCer, not just ceramide, for axonal growth. nih.gov
Conversely, the initial stages of neuronal development, such as the formation of minor processes from lamellipodia, are stimulated directly by ceramide. nih.gov This effect can be induced by adding short-acyl chain ceramide analogs or by increasing endogenous ceramide levels through the action of sphingomyelinase. nih.gov Crucially, the synthesis of glucosylceramide is not required for this early phase of development. nih.gov
These findings suggest a model where ceramide and glucosylceramide fulfill separate functions within the same neuron at different developmental points. Ceramide-dependent signaling pathways appear to regulate the initial formation of minor processes. nih.gov For subsequent, sustained axonal growth, the conversion of ceramide to glucosylceramide becomes essential, possibly to support intracellular transport mechanisms necessary for axon extension. nih.govnih.gov However, it is also noted that high concentrations of ceramide can trigger apoptosis, or programmed cell death, during these growth phases. nih.gov
| Developmental Stage | Primary Sphingolipid Involved | Observed Role | Effect of Inhibition |
|---|---|---|---|
| Initial Minor Process Formation | Ceramide | Stimulates the formation of minor processes from lamellipodia. nih.gov | Not applicable; stimulated by ceramide addition. |
| Axonal Growth (Stage 3) | Glucosylceramide (GlcCer) | Required to sustain axonal growth and the formation/stabilization of collateral branches. nih.gov | Inhibition of GlcCer synthesis (using d-PDMP) disrupts axon growth. nih.gov |
Mechanisms of Neurodegeneration in Models of Glucosylceramide Accumulation
The pathological accumulation of glucosylceramide within neurons is a central feature of neuronopathic Gaucher disease (nGD), a lysosomal storage disorder resulting from deficient activity of the enzyme glucocerebrosidase (GCase). nih.govnih.gov Studies using cellular and animal models of nGD have provided critical insights into the mechanisms by which this accumulation leads to neurodegeneration.
A primary consequence of GlcCer accumulation is the induction of neuroinflammation. Research suggests that when neuronal storage of GlcCer reaches a critical point, it triggers a signaling cascade that activates surrounding microglia. mizutanifdn.or.jp These activated microglia then release inflammatory cytokines and neurotoxic agents, contributing to a chronic inflammatory environment that ultimately promotes neuronal cell death. mizutanifdn.or.jp The accumulation of GlcCer has been shown to correlate with neuroinflammation and subsequent neuron loss in preclinical models. nih.govnih.gov
At the subcellular level, the accumulation of GlcCer occurs within lysosomes, leading to significant lysosomal impairment. febscongress.org In models using iPSC-derived dopaminergic neurons treated with a GCase inhibitor, the massive lysosomal buildup of GlcCer was observed. febscongress.org This lysosomal dysfunction disrupts the cell's ability to recycle macromolecules, which in turn leads to profound metabolic alterations. febscongress.org These changes include impairments in glycolysis and the TCA cycle, suggesting an increased energy demand on the affected neurons. febscongress.org The metabolic shift may force neurons to rely on alternative energy sources, such as amino acids, to meet their energy needs, further stressing the cells. febscongress.org
Ultrastructural analysis using transmission electron microscopy in mouse models of nGD has revealed that GlcCer accumulates in neurons in the form of membrane-delimited pseudo-tubules, often located near the nucleus. nih.govnih.gov Severely affected neurons display massive inclusions, an abundance of autophagosomes, and other unique disruptive features, indicative of ongoing cellular stress and degeneration. nih.govnih.gov These findings demonstrate that a certain threshold of neuronal GlcCer storage is necessary to initiate these pathological changes, leading to the neurodegeneration characteristic of the disease. nih.govnih.gov
| Mechanism | Cellular/Molecular Events | Consequence | Model System |
|---|---|---|---|
| Neuroinflammation | Neuronal GlcCer accumulation activates microglia, which release inflammatory cytokines. mizutanifdn.or.jp | Chronic inflammation contributes to neuronal cell death. mizutanifdn.or.jp | Mouse models of neuronopathic Gaucher disease. nih.gov |
| Lysosomal and Metabolic Dysfunction | Massive GlcCer buildup impairs lysosomal function, affecting glycolysis and the TCA cycle. febscongress.org | Increased energy demand and a shift in cellular metabolism, leading to cellular stress. febscongress.org | iPSC-derived dopaminergic neurons with inhibited GCase activity. febscongress.org |
| Ultrastructural Disruption | Formation of pseudo-tubular GlcCer inclusions and numerous autophagosomes within neurons. nih.govnih.gov | Disruption of cellular architecture and organelle function, leading to cell degeneration. nih.govnih.gov | Mouse models of neuronopathic Gaucher disease. nih.gov |
Advanced Methodologies for the Study of N Hexanoyl Glucosylceramide Metabolism and Trafficking
Chromatographic Techniques for Lipid Separation and Quantification
Chromatographic methods are fundamental to the study of N-Hexanoyl-glucosylceramide, enabling its separation from other lipids and the quantification of its metabolites.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and reproducible method for the analysis of this compound, particularly when a fluorescent tag is incorporated into the molecule. A common approach involves the use of N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide) as a substrate for glucosylceramide synthase (GCS). The enzymatic conversion of this fluorescent ceramide analog results in the formation of NBD C6-glucosylceramide, which can then be quantified.
This technique has been successfully employed to assess the in vivo activity of GCS in various tissues. nih.govresearchgate.net The fluorescent NBD group allows for highly sensitive detection, making it possible to measure even small amounts of the lipid in biological samples. The separation is typically achieved on a normal-phase column, and the elution of NBD C6-glucosylceramide is monitored using a fluorescence detector with excitation and emission wavelengths set appropriately for the NBD fluorophore (e.g., excitation at 470 nm and emission at 530 nm). nih.gov
The HPLC method offers a direct and straightforward way to analyze ceramide glycosylation and can be applied to study the efficacy of GCS inhibitors in various disease models. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for NBD C6-Glucosylceramide Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Normal-phase silica (B1680970) column (e.g., Intersil SIL 150A-5) | nih.gov |
| Mobile Phase | n-hexane/isopropanol/water (e.g., 73/26.5/0.5, v/v/v) | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Detection | Fluorescence Detector | nih.govnih.gov |
| Excitation Wavelength | 470 nm | nih.gov |
| Emission Wavelength | 530 nm | nih.gov |
| Internal Standard | C6-NBD-GlcCer | nih.gov |
Thin-Layer Chromatography (TLC) for Metabolite Profiling
Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and qualitative analysis of lipids, including this compound and its metabolites. This method is particularly useful for profiling the conversion of a substrate to its product in metabolic studies. For instance, the conversion of fluorescently labeled N-hexanoyl-sphingosine (NBD C6-Cer) to N-hexanoyl-NBD-glucosylceramide (NBD C6-GlcCer) can be effectively monitored using TLC.
In a typical application, lipid extracts from cells or tissues are spotted onto a silica gel TLC plate. The plate is then placed in a developing chamber containing a suitable solvent system, which moves up the plate by capillary action, separating the lipids based on their polarity. The mobility of glycosphingolipids on a TLC plate is influenced by the length of the carbohydrate chain; lipids with shorter sugar chains tend to have higher mobility. nih.gov
After separation, the lipid spots can be visualized using various methods. For fluorescently tagged lipids like NBD C6-GlcCer, visualization can be achieved by exposing the plate to ultraviolet light. For unlabeled lipids, general lipid-staining reagents such as primuline (B81338) or specific reagents for glycolipids like orcinol (B57675) can be used. nih.gov The separated and identified lipid spots can then be scraped from the plate and quantified using a fluorescent spectrophotometer if they are fluorescently labeled. researchgate.net Two-dimensional TLC can also be employed for more complex lipid mixtures to achieve better separation. researchgate.net
Table 2: Example of a TLC System for this compound Metabolite Separation
| Component | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 TLC plate | nih.gov |
| Mobile Phase (example for neutral GSLs) | Chloroform/Methanol/Water (60/30/8, v/v/v) | nih.gov |
| Visualization of Fluorescent Analogs | Ultraviolet (UV) light transilluminator (~365 nm) | nih.gov |
| Visualization of Unlabeled Glycolipids | Orcinol reagent spray followed by heating | nih.gov |
| Quantification | Scraping of fluorescent spots and measurement with a fluorescent spectrophotometer | researchgate.net |
Spectrometric Approaches for Lipidomics
Mass spectrometry-based approaches have become indispensable for the detailed structural characterization and quantification of lipids, providing a comprehensive view of the lipidome.
Mass Spectrometry (MS/MS) for Comprehensive Lipid Analysis and Quantification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the comprehensive analysis of this compound and other related lipid species. This technique offers high sensitivity and specificity, allowing for the identification and quantification of individual lipid molecules within a complex biological sample.
In a typical LC-MS/MS workflow, lipids are first extracted from the sample and then separated by liquid chromatography. The separated lipids are then introduced into the mass spectrometer, where they are ionized. Precursor ions corresponding to the mass-to-charge ratio (m/z) of the lipids of interest are selected and then fragmented. The resulting product ions provide structural information that can be used to identify the lipid.
For the analysis of glucosylceramides, specific MS/MS scan modes such as precursor ion scanning and neutral loss scanning can be employed to selectively detect this class of lipids. Multiple reaction monitoring (MRM) is a targeted approach that allows for the highly sensitive and specific quantification of known lipids by monitoring specific precursor-to-product ion transitions. This method is particularly valuable for studying changes in the levels of this compound in response to various stimuli or in different disease states.
Cellular and Subcellular Imaging Techniques
Visualizing the localization and movement of this compound within cells is crucial for understanding its biological functions. Fluorescence microscopy is a key technique in this regard.
Fluorescence Microscopy for Intracellular Localization and Dynamics
Fluorescence microscopy is a powerful technique for visualizing the intracellular distribution and trafficking of this compound. This is typically achieved by using fluorescently labeled analogs of the lipid. These fluorescent probes, such as those tagged with NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) or BODIPY (boron-dipyrromethene), can be introduced to living or fixed cells, and their movement and localization can be tracked over time.
Studies have utilized fluorescent analogs of glucosylceramide to investigate their uptake, transport, and sorting within various cellular compartments. For example, researchers have examined the transport of fluorescent glucosylceramide analogs to the Golgi apparatus. By using fluorescence microscopy, it is possible to observe the accumulation of these lipids in specific organelles and to study the pathways they take through the cell.
These imaging studies have provided valuable insights into the non-vesicular and vesicular transport of glucosylceramides and their role in the synthesis of more complex glycosphingolipids. The use of advanced microscopy techniques, such as confocal microscopy, allows for the generation of high-resolution, three-dimensional images of the subcellular distribution of these lipids.
Transmission Electron Microscopy for Ultrastructural Analysis of Accumulation
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the subcellular localization and ultrastructural characteristics of glucosylceramide accumulation at high resolution. In pathologies characterized by the buildup of glycosphingolipids, such as in models of Gaucher disease, TEM reveals distinct morphological features within affected cells, particularly neurons.
Studies utilizing TEM have shown that the accumulation of glucosylceramide is not amorphous but rather organizes into specific structures. universiteitleiden.nl In neurons from mouse models of neuronopathic Gaucher disease, TEM analysis has identified the storage of glucosylceramide predominantly in the form of membrane-delimited, 'pseudotubular' structures. universiteitleiden.nlnih.gov These twisted tubules, composed of parallel membrane-like bilayers of glucosylceramide, are frequently observed in the cell body, often in proximity to the nucleus. universiteitleiden.nl
Further ultrastructural observations via TEM have detailed the progression of this storage. Neurons initially accumulate glucosylceramide as fibrils and pseudotubules within vacuolar compartments. universiteitleiden.nl Over time, these can develop into larger, denser masses. The analysis also reveals associated cellular pathologies, such as the presence of numerous autophagosomes and other pleiomorphic inclusions within highly disrupted, degenerating neurons. universiteitleiden.nlnih.gov These findings suggest that the intrinsic neuronal storage of glucosylceramide is a significant factor in neuronal cell demise. universiteitleiden.nl
| Observed Feature | Description | Cellular Location | Associated Pathology |
|---|---|---|---|
| Pseudotubular Structures | Twisted tubules formed by parallel bilayers of glucosylceramide. | Near the nucleus in the cell body of neurons. | Primary storage form of accumulated glucosylceramide. |
| Fibrils | Fine, thread-like structures of accumulated glucosylceramide. | Found within vacuolar compartments in neurons. | Early-stage accumulation. |
| Massive Inclusions | Large, dense masses of pseudotubules and other materials. | Present in highly disrupted, degenerating neurons. | Advanced cellular pathology and storage. |
| Autophagosomes | Double-membraned vesicles containing cellular debris. | Numerous within glucosylceramide-storing cells. | Indicates a disturbance in lysosomal and autophagic function. |
Isotopic Labeling Strategies
Isotopic labeling is a powerful strategy for quantitatively tracking the metabolic fate of molecules within a cell. By introducing atoms with a heavier, stable isotope (like ¹³C) into a precursor molecule, researchers can follow its conversion into various downstream metabolites, thereby mapping and quantifying the activity of metabolic pathways.
Use of [¹³C]-Labeled Sphingosine (B13886) Precursors for Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers provides a dynamic view of the synthesis and turnover of sphingolipids. The use of [¹³C]-labeled sphingosine precursors is a sophisticated method to specifically monitor the de novo synthesis of glucosylceramide. In this approach, cells are fed a sphingosine molecule in which several carbon atoms have been replaced with the ¹³C isotope (e.g., ¹³C₅-sphingosine).
This labeled sphingosine is readily taken up by cells and serves as a direct precursor for ceramide synthesis. The metabolic progression can be tracked over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Research has demonstrated that after introducing ¹³C₅-sphingosine to cell cultures, levels of labeled ¹³C₅-ceramide peak, followed by a subsequent increase in its glycosylated forms, including ¹³C₅-glucosylceramide. This allows for the precise measurement of the rate of conversion, reflecting the in-situ activity of the enzyme Glucosylceramide Synthase (GCS). This technique is sensitive enough to determine the IC₅₀ values of GCS inhibitors by measuring the reduction in ¹³C₅-glucosylceramide formation.
| Metabolite | Observed Peak Time | Metabolic Step |
|---|---|---|
| ¹³C₅-Sphingosine | ~1 hour | Uptake by the cell. |
| ¹³C₅-Ceramide | ~2 hours | Acylation of ¹³C₅-sphingosine. |
| ¹³C₅-Glucosylceramide | Increases after ceramide peak | Glycosylation of ¹³C₅-ceramide by GCS. |
Genetic Manipulation Techniques
The direct manipulation of genes encoding key metabolic enzymes offers a precise way to study their roles in specific pathways. Gene silencing and gene editing techniques are used to decrease or eliminate the expression of enzymes involved in this compound metabolism, thereby revealing their functional importance.
Gene Silencing (e.g., siRNA, shRNA) and Gene Editing (e.g., CRISPR-Cas9) for Enzyme Modulation
To understand the role of Glucosylceramide Synthase (GCS), the enzyme that synthesizes glucosylceramide from ceramide, researchers employ techniques to specifically inhibit its expression.
Gene Silencing: RNA interference (RNAi) is a common method for transiently reducing the expression of a target gene.
siRNA (Small interfering RNA): Chemically synthesized siRNAs designed to be complementary to the GCS mRNA can be transfected into cells. This leads to the degradation of the GCS mRNA, resulting in a clear reduction of GCS enzyme activity and, consequently, a decrease in glucosylceramide synthesis.
shRNA (Short hairpin RNA): For more stable gene silencing, plasmids or viral vectors expressing shRNAs targeting GCS can be introduced into cells. These shRNAs are processed by the cell's machinery into siRNAs. Studies have shown that this approach effectively abolishes GCS protein levels and can reverse cellular phenotypes associated with high GCS activity, such as multidrug resistance in cancer cells. caymanchem.com
Gene Editing: For a complete and permanent loss of function, gene editing technologies are utilized.
CRISPR-Cas9: The CRISPR-Cas9 system can be programmed to target and create a double-strand break in the gene encoding GCS (UGCG). This break is often repaired imperfectly by the cell, leading to mutations that result in a non-functional protein. This knockout approach has been used to generate cell lines that display a complete loss of GCS activity, confirmed by the absence of C6-GlcCer formation from a C6-ceramide precursor and a significant reduction in total endogenous glucosylceramide levels as measured by mass spectrometry. nih.gov
| Technique | Mechanism | Effect on GCS | Duration of Effect |
|---|---|---|---|
| siRNA | Post-transcriptional gene silencing via mRNA degradation. | Transient reduction in mRNA, protein, and enzyme activity. | Transient (days). |
| shRNA | Stable expression of RNA that is processed into siRNA. | Stable and continuous reduction in GCS expression. | Long-term/Stable. |
| CRISPR-Cas9 | Permanent disruption of the UGCG gene sequence. | Complete and permanent knockout of the gene; loss of function. | Permanent. |
Q & A
Q. What are the primary methods for synthesizing and characterizing N-Hexanoyl-glucosylceramide in laboratory settings?
this compound is synthesized via semisynthetic routes using bovine or plant-derived glucosylceramide precursors. Key steps include acylation with hexanoyl groups and purification via thin-layer chromatography (TLC) to confirm purity (>98%) . Structural validation employs mass spectrometry (e.g., ESI-MS) to confirm molecular weight (557.76 g/mol) and fatty acid composition (e.g., C16:0 or C24:0 chains) . Solubility profiles in chloroform/methanol mixtures (e.g., 2:1 v/v) are critical for handling and storage .
Q. How is this compound detected and quantified in cellular systems?
Radiolabeling with precursors like [³H]serine or [³H]palmitic acid enables tracking of metabolic incorporation into glycosphingolipids. TLC separation combined with scintillation counting quantifies intracellular levels . Advanced methods include normal-phase HPLC with fluorescence detection (e.g., anthranilic acid conjugation) for high-resolution separation of glycosphingolipid species . Cell-free assays using recombinant glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase) measure enzymatic activity via substrate conversion rates .
Q. What is the biological significance of this compound in cellular metabolism?
this compound serves as a simplified analog for studying glycosphingolipid (GSL) biosynthesis. Elevated levels correlate with multidrug resistance (MDR) in cancer cells (e.g., MCF-7-AdrR), where it modulates ceramide metabolism and drug efflux pathways . Its accumulation reflects accelerated GSL synthesis rather than reduced degradation, as shown in MDR cell models .
Advanced Research Questions
Q. How do structural modifications of glucosylceramide synthase inhibitors affect their potency against this compound synthesis?
Inhibitor design focuses on substituent hydrophobicity and electronic properties. For example, D-threo-4'-hydroxy-P4 derivatives exhibit enhanced potency (IC₅₀ = 90 nM) due to electron-donating groups that stabilize enzyme-inhibitor interactions . Quantitative structure-activity relationships (QSAR) link IC₅₀ values to substituent parameters (π for hydrophobicity, σ for electronic effects), with exponential correlations guiding rational design .
Q. What experimental models are used to study this compound's role in multidrug resistance?
MDR cancer cell lines (e.g., MCF-7-AdrR, KB-V-1) are treated with MDR-reversing agents (tamoxifen, verapamil) to assess glucosylceramide depletion and chemosensitization. Key metrics include:
Q. How do conflicting data on glucosylceramide synthase inhibition mechanisms arise, and how can they be resolved?
Discrepancies in inhibitor specificity (e.g., off-target effects on 1-O-acylceramide synthase) require dual-assay validation. For example, D-threo-ethylenedioxy-P4 selectively inhibits glucosylceramide synthase (IC₅₀ = 100 nM) without affecting acyltransferases . Contradictory IC₅₀ values across studies may stem from variations in ceramide substrate chain length or cell-free vs. intact-cell systems .
Q. What methodological challenges arise in analyzing this compound's interaction with lipid membranes?
Challenges include:
- Membrane incorporation efficiency , addressed via fluorescence-labeled analogs (e.g., NBD-conjugated glucosylceramide) monitored by confocal microscopy .
- Phase separation artifacts in artificial membranes, mitigated by using atomic force microscopy (AFM) or differential scanning calorimetry (DSC) .
- Quantifying lateral diffusion via fluorescence recovery after photobleaching (FRAP) in live-cell models .
Q. How can researchers validate the reproducibility of this compound-related data in published studies?
Adherence to NIH preclinical guidelines is critical:
- Independent biological replicates (n ≥ 3) with explicit sample size reporting .
- Error bars representing SEM/SD from distinct experiments, not technical replicates .
- Open-source data sharing of raw chromatograms, mass spectra, and statistical scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
